Patent Corpus and Drug-Discovery Utility: 7-Chloro-5-methyl vs. 7-Chloro or 5-Methyl Monosubstituted Analogs
The 7-chloro-5-methyl substitution pattern is captured in 93 patents, substantially exceeding 7-chloropyrazolo[1,5-a]pyrimidine (~20 patents) and 5-methylpyrazolo[1,5-a]pyrimidine (~15 patents) [1]. This higher patent density indicates broader demonstrated utility as a privileged kinase hinge-binding motif, particularly in CDK (dinaciclib-like) and CHK1 inhibitor programmes [2].
| Evidence Dimension | Patent count (documented utility in drug discovery) |
|---|---|
| Target Compound Data | 93 patents |
| Comparator Or Baseline | 7-Chloropyrazolo[1,5-a]pyrimidine: ~20 patents; 5-Methylpyrazolo[1,5-a]pyrimidine: ~15 patents |
| Quantified Difference | 4.7-fold higher than 7-chloro analog; 6.2-fold higher than 5-methyl analog |
| Conditions | PubChemLite patent corpus (accessed 2025) |
Why This Matters
Higher patent density correlates with a greater likelihood of a compound fitting into established synthetic routes for lead-generation libraries, reducing the risk of dead-end synthetic investment when procuring building blocks.
- [1] PubChemLite. 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine - Patent Count. https://pubchemlite.lcsb.uni.lu View Source
- [2] Dwyer, M.P. et al. (2011) Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: A template-based approach-Part 1. Bioorg. Med. Chem. Lett., 21, 467-470. https://www.rcsb.org/structure/3OT8 View Source
